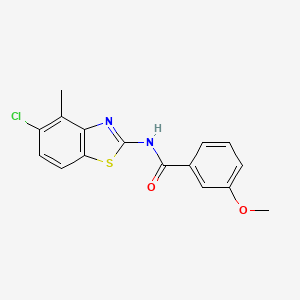

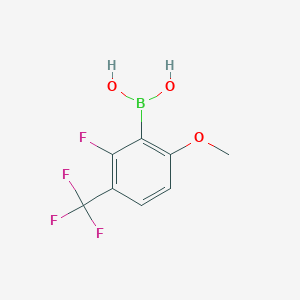

![molecular formula C21H19FN2O5S B2669611 N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]ethanediamide CAS No. 896320-55-1](/img/structure/B2669611.png)

N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is an enzyme that plays a crucial role in the activation of immune cells and is a target for the treatment of various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry

The design, synthesis, and application of similar sulfonamide and fluoro-substituted compounds in the field of carbohydrate chemistry have been demonstrated. For instance, the use of sulfonamide groups for the protection of hydroxyl groups in carbohydrates showcases the relevance of such compounds in organic synthesis. These methodologies enable the synthesis of complex carbohydrate molecules with high yields and under mild conditions, highlighting the importance of fluoro and sulfonamide functionalities in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

Novel Insecticide Development

Fluoro and sulfonamide derivatives, such as flubendiamide, have shown exceptional insecticidal activity, particularly against lepidopterous pests. The unique chemical structure of these compounds, including the presence of fluorine atoms and sulfonamide groups, contributes to their potent insecticidal properties. This indicates the potential application of N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]ethanediamide in developing new insecticidal agents (Tohnishi et al., 2005).

Anticancer Catalysts

Sulfonamidoethylenediamine substituents in ruthenium(II) arene complexes have been studied for their catalytic activity in the transfer hydrogenation of coenzyme NAD+ by formate. These complexes, which include sulfonamide and fluoro-benzyl groups, show promise in the development of anticancer drugs. Their ability to catalyze the reduction of NAD+ to 1,4-NADH efficiently and their significant antiproliferative activity against human ovarian cancer cells underscore the potential biomedical applications of such compounds (Chen et al., 2018).

Ethylene Polymerization

The manipulation of polymer branching density through the use of phosphine-sulfonate palladium and nickel catalysts in ethylene polymerization highlights another application area. Compounds with similar structural motifs to N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]ethanediamide could influence the activity of these catalysts, affecting the microstructure of the resulting polyethylene. This points towards the significance of such compounds in material science, particularly in tailoring the properties of polymers (Yang, Xiong, & Chen, 2017).

properties

IUPAC Name |

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O5S/c22-17-10-5-4-7-15(17)13-23-20(25)21(26)24-14-19(18-11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-12,19H,13-14H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUVTOQDBOBOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)

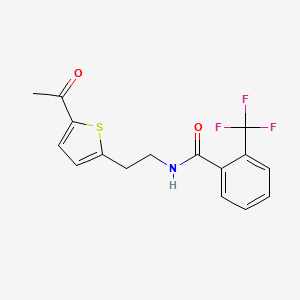

![3-oxo-2-phenyl-5-propyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669536.png)

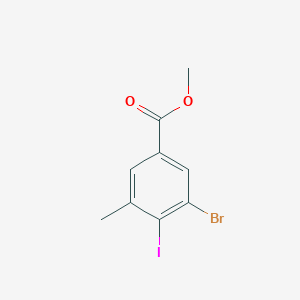

![5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2669537.png)

![1,3-dimethyl-7-propyl-6-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2669542.png)

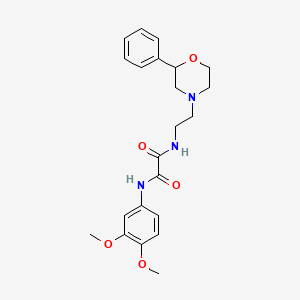

![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669543.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2669547.png)